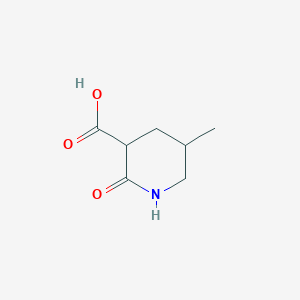
5-Methyl-2-oxopiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-oxopiperidine-3-carboxylic acid is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in pharmaceuticals and organic synthesis. This compound is characterized by a six-membered ring containing one nitrogen atom and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methylglutaronitrile with ammonia, followed by hydrolysis to yield the desired product. Another approach involves the hydrogenation of 5-methyl-2-oxopiperidine-3-carbonitrile under specific conditions to obtain the carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation processes. The use of palladium or platinum catalysts under controlled temperature and pressure conditions ensures high yield and purity. Additionally, continuous flow reactors are sometimes utilized to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Formation of 5-methyl-2-oxopiperidine-3-aldehyde.
Reduction: Production of 5-methyl-2-hydroxypiperidine-3-carboxylic acid.
Substitution: Various substituted piperidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Methyl-2-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is a precursor in the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or modulator, affecting various metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Oxopiperidine-3-carboxylic acid
- 5-Methyl-2-oxopiperidine-3-carbonitrile
- Pipecolic acid (piperidine-2-carboxylic acid)
Comparison: 5-Methyl-2-oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
5-methyl-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)6(9)8-3-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
ZGOIULMLGDHBPV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


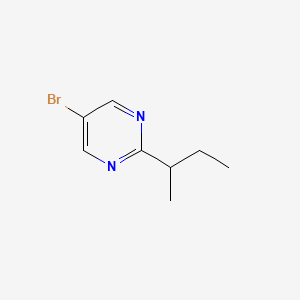
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13221902.png)

![3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13221916.png)
![tert-Butyl 4-fluoro-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13221918.png)
![1-Methyl-2-[4-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13221946.png)
![({[4-(Bromomethyl)heptyl]oxy}methyl)benzene](/img/structure/B13221953.png)
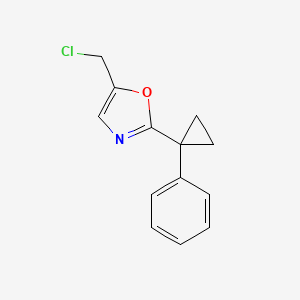
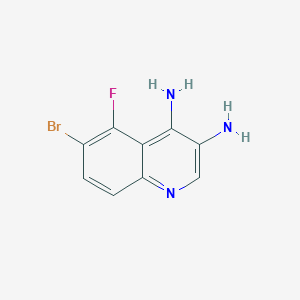
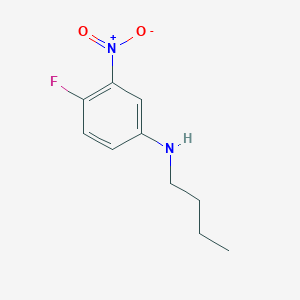
![2-[(2-Methylbutyl)amino]cyclohexan-1-ol](/img/structure/B13221968.png)
![2-Amino-5-methoxy-6-(propan-2-yloxy)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13221972.png)
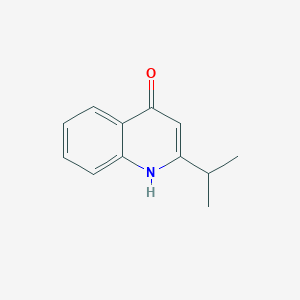
![4-(2-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13221988.png)
